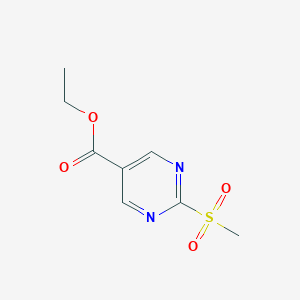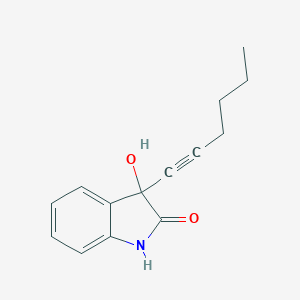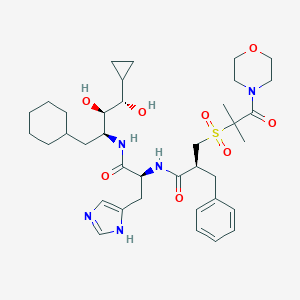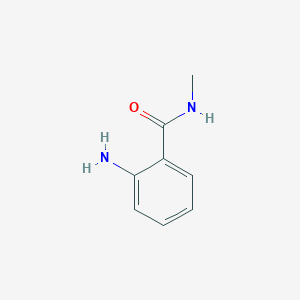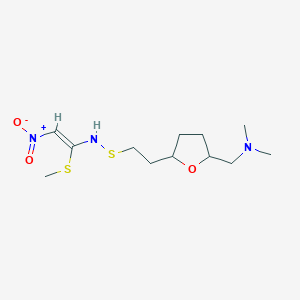
Cistoran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cistoran is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic analog of the natural compound cysteamine, which is involved in various physiological processes in the body. Cistoran has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Cistoran is complex and not fully understood. It is believed to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress in the body. Cistoran has also been shown to modulate various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemische Und Physiologische Effekte
Cistoran has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate cellular metabolism. Cistoran has also been shown to have neuroprotective effects, protecting against neuronal damage in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cistoran in lab experiments is its ability to modulate various physiological processes in the body. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Cistoran is its relatively short half-life, which can make it difficult to study its long-term effects in the body. Additionally, the precise mechanism of action of Cistoran is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on Cistoran. One area of interest is the study of its effects on cellular metabolism and energy production. Cistoran has been shown to improve mitochondrial function, and further research in this area could lead to the development of new therapies for diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the study of Cistoran's effects on the immune system, particularly in the context of autoimmune diseases. Overall, Cistoran has great potential for further research and development in a wide range of scientific fields.
Synthesemethoden
Cistoran is typically synthesized through a chemical reaction between cysteamine and acetic anhydride. This reaction results in the formation of N-acetylcysteamine, which can then be further reacted with hydrochloric acid to produce Cistoran. The synthesis of Cistoran is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Cistoran has been used extensively in scientific research due to its ability to modulate various physiological processes in the body. It has been shown to have a wide range of applications, including the study of oxidative stress, inflammation, and cellular metabolism. Cistoran has also been used in the study of various diseases, including Parkinson's disease and cystinosis.
Eigenschaften
CAS-Nummer |
127060-77-9 |
|---|---|
Produktname |
Cistoran |
Molekularformel |
C12H23N3O3S2 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
(Z)-N-[2-[5-[(dimethylamino)methyl]oxolan-2-yl]ethylsulfanyl]-1-methylsulfanyl-2-nitroethenamine |
InChI |
InChI=1S/C12H23N3O3S2/c1-14(2)8-11-5-4-10(18-11)6-7-20-13-12(19-3)9-15(16)17/h9-11,13H,4-8H2,1-3H3/b12-9- |
InChI-Schlüssel |
STDMFOCOBBMIAD-XFXZXTDPSA-N |
Isomerische SMILES |
CN(C)CC1CCC(O1)CCSN/C(=C/[N+](=O)[O-])/SC |
SMILES |
CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC |
Kanonische SMILES |
CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC |
Synonyme |
cistoran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
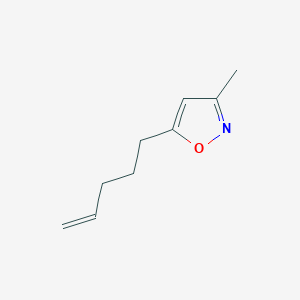
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
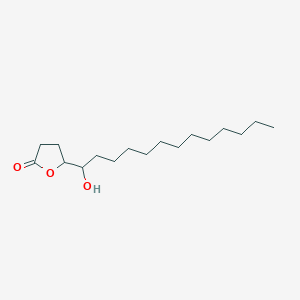
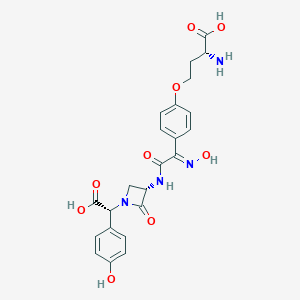
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
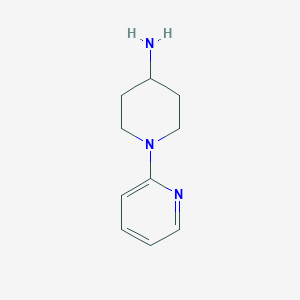
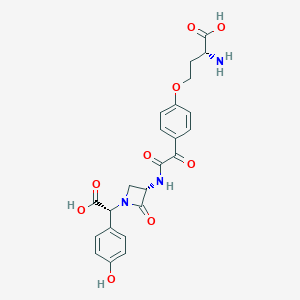
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
